A Technical Guide to Tyr3-Octreotate: Structure, Synthesis, and Biological Activity
A Technical Guide to Tyr3-Octreotate: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tyr3-Octreotate, a crucial somatostatin (B550006) analog in the field of nuclear medicine and oncology. This document details its chemical structure, synthesis, binding affinity to somatostatin receptors (SSTRs), and the associated signaling pathways.
Chemical Structure of Tyr3-Octreotate
Tyr3-Octreotate, also known as [Tyr³]octreotate or TATE, is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. Its structure is characterized by the substitution of phenylalanine at position 3 with tyrosine, which facilitates radioiodination, and a C-terminal threonine residue. The disulfide bridge between the two cysteine residues is essential for its biological activity.
The amino acid sequence of Tyr3-Octreotate is: D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr .
Molecular Formula: C₄₉H₆₄N₁₀O₁₂S₂[1]
IUPAC Name: (2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid[1]
For clinical applications, Tyr3-Octreotate is often conjugated with a chelating agent, most commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to form DOTA-Tyr3-Octreotate (DOTATATE). This allows for stable chelation of various radionuclides for diagnostic imaging and targeted radiotherapy.
Quantitative Data: Somatostatin Receptor Binding Affinity
The therapeutic and diagnostic efficacy of Tyr3-Octreotate and its derivatives is primarily attributed to their high binding affinity for somatostatin receptors, particularly subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors. The binding affinities are typically determined through competitive binding assays and are expressed as the half-maximal inhibitory concentration (IC50).
| Compound | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) | Reference(s) |
| Y-DOTA-[Tyr3]-octreotate | >1000 | 1.6 | 234 | >1000 | 138 | [2] |
| Ga-DOTA-[Tyr3]-octreotate | >1000 | 0.2 | 127 | >1000 | 333 | [2] |
| [¹¹¹In-DTPA]-octreotate | >1000 | 1.3 | >1000 | >1000 | >1000 | [2] |
| DOTA-[Tyr3]-octreotide | >1000 | 2.5 | 37 | >1000 | 30 | [2] |
Experimental Protocols
Solid-Phase Synthesis of Tyr3-Octreotate
This protocol describes the manual solid-phase synthesis of Tyr3-Octreotate using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Cys(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH)
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Thr(tBu)-OH, DIC, and HOBt in DMF.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 20 minutes.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Cys(Trt), Thr(tBu), Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), D-Phe).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in water/acetonitrile and purify by reverse-phase HPLC.
-
-
Disulfide Bridge Formation:
-
Dissolve the purified linear peptide in a dilute aqueous solution.
-
Adjust the pH to 8.5 with ammonium (B1175870) hydroxide.
-
Stir the solution in an open flask for 24 hours to allow air oxidation to form the disulfide bridge.
-
-
Final Purification: Purify the cyclized peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
DOTA Conjugation to Tyr3-Octreotate
Materials:
-
Tyr3-Octreotate
-
DOTA-NHS-ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC grade acetonitrile and water
Procedure:
-
Dissolve Tyr3-Octreotate in DMSO.
-
Add a 1.5-fold molar excess of DOTA-NHS-ester to the solution.
-
Add a 3-fold molar excess of DIPEA to the reaction mixture to adjust the pH to ~8.5.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, purify the DOTA-Tyr3-Octreotate conjugate by reverse-phase HPLC.
-
Lyophilize the purified product and store at -20°C.
Somatostatin Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the IC50 of a test compound against a specific SSTR subtype using a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing a specific human SSTR subtype (e.g., CHO-K1 cells)
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14)
-
Unlabeled Tyr3-Octreotate (or other test compound) at various concentrations
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM HEPES, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (below its Kd), and the unlabeled test compound at varying concentrations.
-
Incubate the mixture at room temperature for 1 hour to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Mandatory Visualizations
Signaling Pathways of Tyr3-Octreotate
Upon binding to SSTRs, particularly SSTR2, Tyr3-Octreotate initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation and hormone secretion.
Caption: Somatostatin Receptor 2 Signaling Cascade.
Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates the iterative process of solid-phase peptide synthesis (SPPS) for creating Tyr3-Octreotate.
Caption: Solid-Phase Synthesis of Tyr3-Octreotate.
Experimental Workflow: Radiolabeling of DOTATATE with ⁶⁸Ga
This diagram outlines the typical workflow for the radiolabeling of DOTATATE with Gallium-68 for use in PET imaging.
Caption: ⁶⁸Ga-DOTATATE Radiolabeling Workflow.
